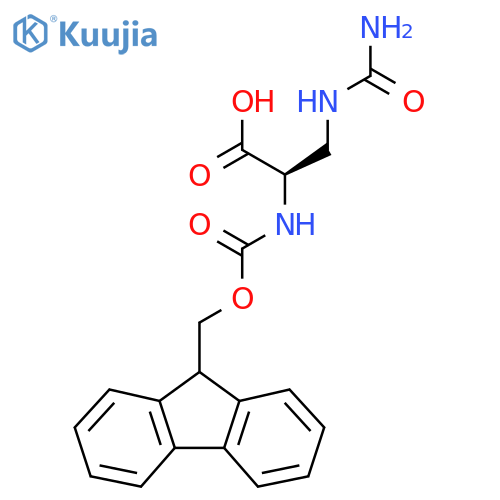Cas no 1932248-63-9 (Fmoc-D-Alb-OH)

Fmoc-D-Alb-OH structure
商品名:Fmoc-D-Alb-OH
CAS番号:1932248-63-9
MF:C19H19N3O5
メガワット:369.371264696121
CID:4729272
Fmoc-D-Alb-OH 化学的及び物理的性質
名前と識別子
-
- Fmoc-D-Alb-OH
- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-ureidopropanoic acid
- (2R)-3-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
-
- インチ: 1S/C19H19N3O5/c20-18(25)21-9-16(17(23)24)22-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,22,26)(H,23,24)(H3,20,21,25)/t16-/m1/s1
- InChIKey: XSICSLZBMDMQRC-MRXNPFEDSA-N
- ほほえんだ: O(C(N[C@@H](C(=O)O)CNC(N)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 369.13247072 g/mol
- どういたいしつりょう: 369.13247072 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 27
- 回転可能化学結合数: 7
- 複雑さ: 548
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- ぶんしりょう: 369.4
- トポロジー分子極性表面積: 131
Fmoc-D-Alb-OH 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509944-250mg |
Fmoc-D-Alb-OH |
1932248-63-9 | 98% | 250mg |
¥1479 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1509944-1g |
Fmoc-D-Alb-OH |
1932248-63-9 | 98% | 1g |
¥4725 | 2023-04-15 | |
| abcr | AB572281-1g |
Fmoc-D-Alb-OH; . |
1932248-63-9 | 1g |
€488.30 | 2024-08-02 | ||
| abcr | AB572281-5g |
Fmoc-D-Alb-OH; . |
1932248-63-9 | 5g |
€1554.60 | 2024-08-02 |
Fmoc-D-Alb-OH 関連文献
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
-
Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146
-
T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892
1932248-63-9 (Fmoc-D-Alb-OH) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)
- 131271-19-7((4-chloro-3-methylphenyl)methanol)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1932248-63-9)Fmoc-D-Alb-OH

清らかである:99%/99%
はかる:5g/1g
価格 ($):921/289